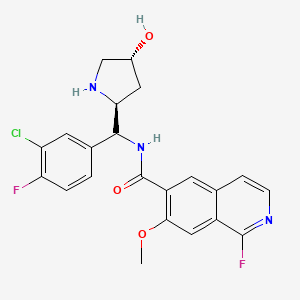

(2S,4R)-DS89002333

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H20ClF2N3O3 |

|---|---|

Molecular Weight |

447.9 g/mol |

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide |

InChI |

InChI=1S/C22H20ClF2N3O3/c1-31-19-9-14-11(4-5-26-21(14)25)6-15(19)22(30)28-20(18-8-13(29)10-27-18)12-2-3-17(24)16(23)7-12/h2-7,9,13,18,20,27,29H,8,10H2,1H3,(H,28,30)/t13-,18+,20?/m1/s1 |

InChI Key |

KALMTELCNYQBGB-BPAMGIGYSA-N |

Isomeric SMILES |

COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC([C@@H]3C[C@H](CN3)O)C4=CC(=C(C=C4)F)Cl |

Canonical SMILES |

COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (2S,4R)-DS89002333

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults, often in the absence of underlying liver disease. A defining molecular characteristic of FL-HCC is the presence of a somatic deletion on chromosome 19, which results in the formation of a DNAJB1-PRKACA gene fusion. This fusion protein is considered the primary oncogenic driver in this disease. The fusion product, a chimeric protein kinase, exhibits constitutive catalytic activity of the Protein Kinase A (PKA) catalytic subunit alpha (PRKACA), leading to aberrant downstream signaling and tumorigenesis.

(2S,4R)-DS89002333 is a novel, potent, and orally active small molecule inhibitor of PRKACA. It is being developed as a targeted therapy for FL-HCC, aiming to directly counteract the effects of the oncogenic DNAJB1-PRKACA fusion protein. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a direct inhibitor of the PRKACA kinase activity. In the context of FL-HCC, its primary target is the constitutively active catalytic domain of the DNAJB1-PRKACA fusion protein. By binding to the ATP-binding site of the kinase domain, DS89002333 prevents the phosphorylation of downstream substrates, thereby interrupting the oncogenic signaling cascade initiated by the fusion protein. This inhibition of the fusion protein-dependent cell growth has been demonstrated in both in vitro and in vivo models of FL-HCC.

Signaling Pathways

The DNAJB1-PRKACA fusion kinase drives FL-HCC through the dysregulation of several downstream signaling pathways. A central mechanism involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). This leads to the dephosphorylation and nuclear translocation of the CRTC2 transcriptional coactivator, which, in conjunction with the acetyltransferase p300, promotes a pro-tumorigenic transcriptional program. Other signaling pathways implicated downstream of the fusion kinase include the MAPK and Aurora Kinase A pathways.

Quantitative Data

The potency and efficacy of this compound have been quantified in various preclinical assays. The data is summarized in the tables below.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | PRKACA | IC50 | 0.3 nM | |

| Cellular Assay | NIH/3T3 cells | CREB Phosphorylation IC50 | 50 nM |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Model Type | Dosing Regimen | Outcome | Reference |

| NIH/3T3-fusion allograft | 12.5 and 50 mg/kg, p.o., twice daily for 5 days | Demonstrated anti-tumor activity | |

| FL-HCC Patient-Derived Xenograft (PDX) | 3 and 30 mg/kg, p.o., twice daily for 22 days | Significant anti-tumor activity |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of this compound.

PRKACA Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PRKACA.

(2S,4R)-DS89002333: A Potent Inhibitor of PRKACA Kinase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of (2S,4R)-DS89002333 to the catalytic subunit alpha of Protein Kinase A (PRKACA). The document details the quantitative binding data, experimental protocols for assessing binding affinity and cellular activity, and the relevant signaling pathways. This information is intended to support further research and development of PRKACA inhibitors.

Core Quantitative Data: Binding Affinity of PRKACA Inhibitors

The binding affinity and inhibitory concentration of this compound and other select PRKACA inhibitors are summarized below. This data highlights the high potency of this compound.

| Compound | Assay Type | Value | Unit | Reference |

| This compound | IC50 | 0.3 | nM | [1][2] |

| BLU0588 | Kd | 4 | nM | [3] |

| BLU2864 | Kd | 3.3 | nM | [3] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Kd: The dissociation constant, a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a higher binding affinity.

PRKACA Signaling Pathway

Protein Kinase A (PKA), with PRKACA as its catalytic subunit, is a key component of the cyclic AMP (cAMP) signaling pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase.[4][5][6] cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits (PRKACA).[5][6] These active subunits then phosphorylate various downstream substrate proteins on serine and threonine residues, thereby regulating a multitude of cellular processes. A key downstream target is the transcription factor cAMP response element-binding protein (CREB), which upon phosphorylation at Ser133, modulates gene expression.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to determine the binding affinity and functional effects of PRKACA inhibitors.

LanthaScreen™ Eu Kinase Binding Assay for PRKACA

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of an inhibitor to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor competing with the tracer for the kinase binding site will disrupt FRET, leading to a decrease in the emission signal.[9][10]

Materials:

-

PRKACA enzyme (tagged, e.g., GST- or His-tagged)

-

Eu-labeled anti-tag antibody (e.g., Anti-GST or Anti-His)

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Test compound (this compound)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]

-

384-well microplate

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of the test compound in kinase buffer.

-

Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer.

-

Prepare a solution of the Alexa Fluor™-labeled tracer in kinase buffer.

-

-

Assay Assembly:

-

Add the test compound dilutions to the wells of the 384-well plate.

-

Add the kinase/antibody mixture to all wells.

-

Add the tracer solution to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the emission ratio (acceptor/donor).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Phospho-CREB (Ser133) HTRF® Assay

This assay measures the level of phosphorylated CREB in cell lysates to assess the cellular activity of the PRKACA pathway and the effect of inhibitors.

Principle: This is a sandwich immunoassay in a homogeneous format. A Eu-cryptate labeled antibody specific for total CREB and a d2-labeled antibody specific for phosphorylated CREB (Ser133) are used. In the presence of phosphorylated CREB, the two antibodies are brought into close proximity, allowing for FRET between the donor (Eu-cryptate) and acceptor (d2). The signal is proportional to the amount of phosphorylated CREB.[11]

Materials:

-

Cell line of interest (e.g., HeLa, A431)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Stimulant (e.g., Forskolin, to activate adenylyl cyclase and increase cAMP)

-

Lysis buffer

-

HTRF® Phospho-CREB (Ser133) detection reagents (Eu-cryptate anti-CREB and d2 anti-phospho-CREB antibodies)

-

384-well low volume white plate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well culture plate and grow to desired confluency.

-

Pre-treat cells with a serial dilution of the test compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a stimulant (e.g., Forskolin) for a defined period (e.g., 10 minutes) to induce CREB phosphorylation.

-

-

Cell Lysis:

-

Aspirate the culture medium and add lysis buffer to each well.

-

Incubate on an orbital shaker for 30 minutes at room temperature.

-

-

HTRF® Detection:

-

Transfer the cell lysates to a 384-well detection plate.

-

Add the HTRF® detection reagents (antibody mix) to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 2-4 hours.

-

-

Data Acquisition:

-

Read the plate on an HTRF® compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF® ratio and plot it against the inhibitor concentration to determine the cellular IC50.

-

This technical guide provides a foundational understanding of the binding characteristics of this compound to PRKACA. The provided data and protocols can be utilized by researchers to further investigate the therapeutic potential of this and other PRKACA inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. revvity.com [revvity.com]

An In-Depth Technical Guide to (2S,4R)-DS89002333: A Potent PRKACA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (2S,4R)-DS89002333, a novel and potent inhibitor of the cAMP-activated protein kinase catalytic subunit alpha (PRKACA). This document is intended to serve as a valuable resource for researchers in oncology, particularly those focused on fibrolamellar hepatocellular carcinoma (FL-HCC), and other fields where the cAMP/PKA signaling pathway plays a critical role.

Chemical Structure and Properties

This compound is a synthetic small molecule with a complex heterocyclic structure. Its systematic IUPAC name is (2S,4R)-N-((S)-1-(3-chloro-4-fluorophenyl)propyl)-6-(5-fluoro-6-methoxyquinolin-3-yl)-4-hydroxy-1,2,3,4-tetrahydronaphthyridine-3-carboxamide. The chemical structure of this compound is presented below.

(Mandatory Visualization)

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value |

| Molecular Formula | C32H29ClFN5O3 |

| Molecular Weight | 590.06 g/mol |

| IUPAC Name | (2S,4R)-N-((S)-1-(3-chloro-4-fluorophenyl)propyl)-6-(5-fluoro-6-methoxyquinolin-3-yl)-4-hydroxy-1,2,3,4-tetrahydronaphthyridine-3-carboxamide |

| SMILES | O=C(N--INVALID-LINK--CC)C2@HNC3=C(C=C(C4=CC(OC)=C(F)C=N4)C=C3)C[C@H]2O |

| Physical Description | Solid (presumed) |

| Solubility | Information not publicly available |

| Melting Point | Information not publicly available |

| Boiling Point | Information not publicly available |

Biological Activity and Mechanism of Action

This compound is a highly potent and orally active inhibitor of PRKACA, the catalytic subunit of protein kinase A (PKA). It has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by a specific gene fusion, DNAJB1-PRKACA.[1]

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of PRKACA. This inhibition has been shown to be highly potent, with an in vitro IC50 value of 0.3 nM.[1] By blocking the catalytic function of PRKACA, this compound disrupts the downstream signaling cascade that is constitutively activated by the DNAJB1-PRKACA fusion protein in FL-HCC cells.

The cAMP/PKA Signaling Pathway

The cAMP-dependent protein kinase A (PKA) signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including metabolism, gene expression, and cell proliferation. The pathway is initiated by the binding of an extracellular ligand (e.g., hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits (PRKACA). These catalytic subunits then phosphorylate a wide range of substrate proteins, thereby modulating their activity and initiating downstream cellular responses. In the context of FL-HCC, the DNAJB1-PRKACA fusion protein results in a constitutively active PRKACA, leading to uncontrolled cell growth and proliferation.

(Mandatory Visualization)

Caption: Overview of the PRKACA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section outlines the key experimental methodologies that have been employed to characterize the activity of this compound. These protocols are based on the methods described in the primary literature and are provided to facilitate the design of similar experiments.

In Vitro PRKACA Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PRKACA.

Methodology:

-

Reagents and Materials:

-

Recombinant human PRKACA enzyme

-

Fluorescently labeled peptide substrate (e.g., a derivative of kemptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound stock solution (in DMSO)

-

384-well microplates

-

Microplate reader capable of detecting fluorescence.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the PRKACA enzyme, the fluorescent peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA).

-

Measure the fluorescence of the phosphorylated and unphosphorylated peptide substrate using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

(Mandatory Visualization)

Caption: Workflow for the in vitro PRKACA kinase inhibition assay.

In Vivo Patient-Derived Xenograft (PDX) Model of FL-HCC

Objective: To evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft model of fibrolamellar hepatocellular carcinoma.

Methodology:

-

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID or similar strains).

-

-

Tumor Implantation:

-

Obtain fresh tumor tissue from FL-HCC patients with informed consent and ethical approval.

-

Surgically implant small fragments of the tumor subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a predetermined dose and schedule.

-

Administer the vehicle (the solvent used to dissolve the compound) to the control group.

-

-

Efficacy Evaluation:

-

Measure the tumor volume using calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

(Mandatory Visualization)

Caption: Workflow for the in vivo patient-derived xenograft (PDX) model of FL-HCC.

Summary and Future Directions

This compound is a promising preclinical candidate for the treatment of fibrolamellar hepatocellular carcinoma. Its high potency and oral bioavailability make it an attractive molecule for further development. The data summarized in this guide highlight its specific mechanism of action through the inhibition of the constitutively active PRKACA kinase, a key driver of FL-HCC.

Future research should focus on:

-

Comprehensive preclinical toxicology and pharmacokinetic studies to support an Investigational New Drug (IND) application.

-

Identification of potential biomarkers to predict patient response to this compound therapy.

-

Exploration of the therapeutic potential of this compound in other cancers driven by aberrant PKA signaling.

-

Investigation of combination therapies to enhance the anti-tumor efficacy of this compound and overcome potential resistance mechanisms.

This technical guide provides a solid foundation for researchers and drug developers interested in advancing the understanding and clinical application of this compound. The detailed information on its chemical properties, biological activity, and experimental protocols is intended to accelerate further research and development efforts in this important area of oncology.

References

(2S,4R)-DS89002333 synthesis pathway

An In-depth Technical Guide on the Proposed Synthesis Pathway of (2S,4R)-DS89002333

This document provides a detailed, proposed synthesis pathway for this compound, a novel and potent PRKACA kinase inhibitor.[1] Given the limited publicly available information on its specific synthesis, this guide outlines a plausible and chemically sound convergent retrosynthetic approach. The proposed strategy involves the synthesis of two key fragments—a functionalized quinolinone core and a substituted pyrrolidine (B122466) derivative—followed by their strategic coupling to yield the final active pharmaceutical ingredient.

The target molecule is systematically named (2S,4R)-4-fluoro-N-(2-hydroxy-2-(8-methoxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)-1-(4-methoxybenzyl)pyrrolidine-2-carboxamide .

Retrosynthetic Analysis

A convergent synthesis is proposed, dissecting the target molecule into three primary building blocks:

-

Fragment A : An 8-methoxy-2-oxo-1,2-dihydroquinoline core functionalized at the 5-position.

-

Fragment B : A (2S,4R)-4-fluoro-pyrrolidine-2-carboxylic acid derivative.

-

A two-carbon linker which is installed on the quinolinone core as an amino alcohol side chain.

The final key steps involve the formation of an amide bond between the pyrrolidine carboxylic acid (Fragment B) and the amino alcohol side chain of the quinolinone moiety (Fragment A).

Proposed Synthesis Pathway

The overall proposed synthesis is depicted in the following diagram:

Caption: Proposed convergent synthesis pathway for this compound.

Synthesis of Key Intermediates

Pathway 1: Synthesis of the Quinolinone Amino Alcohol

This pathway focuses on constructing the 5-(2-amino-1-hydroxyethyl)-8-methoxyquinolin-2(1H)-one intermediate.

Table 1: Synthesis of the Quinolinone Core

| Step | Reaction | Key Reagents & Conditions | Expected Outcome |

| 1.1 | Synthesis of 8-Hydroxyquinolin-2(1H)-one | 8-Hydroxyquinoline 1-oxide, Acetic Anhydride, Reflux.[2] | Formation of the quinolinone ring system. |

| 1.2 | Methylation | 8-Hydroxyquinolin-2(1H)-one, Dimethyl sulfate (B86663) (DMS), K2CO3, Acetone. | O-methylation of the hydroxyl group to yield 8-methoxyquinolin-2(1H)-one. |

| 1.3 | Formylation | 8-Methoxyquinolin-2(1H)-one, Vilsmeier reagent (POCl3, DMF). | Electrophilic substitution at the C5 position to yield the aldehyde. |

| 1.4 | Henry Reaction | Aldehyde intermediate, Nitromethane, Base (e.g., DBU). | Formation of the nitro alcohol side chain. |

| 1.5 | Nitro Reduction | Nitro alcohol intermediate, H2, Palladium on carbon (Pd/C). | Reduction of the nitro group to the primary amine. |

Pathway 2: Synthesis of the Pyrrolidine Acid

This pathway details the preparation of the N-substituted pyrrolidine carboxylic acid. (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is a commercially available starting material.[3][4][5][6]

Table 2: Synthesis of the Pyrrolidine Fragment

| Step | Reaction | Key Reagents & Conditions | Expected Outcome |

| 2.1 | N-Alkylation | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, 4-Methoxybenzyl chloride, Base (e.g., NaHCO3), H2O/MeOH. | N-alkylation to yield the desired substituted pyrrolidine derivative.[7] |

Final Assembly: Amide Coupling

The final step involves the coupling of the two synthesized fragments to form the target molecule.

Table 3: Final Amide Bond Formation

| Step | Reaction | Key Reagents & Conditions | Expected Outcome |

| 3.1 | Amide Coupling | Quinolinone amino alcohol, Pyrrolidine carboxylic acid, HATU, DIPEA, DMF.[8] | Formation of the final amide bond to yield this compound. |

Experimental Protocols

1.3: Formylation of 8-Methoxyquinolin-2(1H)-one

To a solution of 8-methoxyquinolin-2(1H)-one in dry DMF at 0 °C, the Vilsmeier reagent (prepared from POCl3 and DMF) is added dropwise. The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates the consumption of the starting material. The reaction is then quenched by pouring it onto ice-water and neutralized with a saturated NaHCO3 solution. The resulting precipitate is filtered, washed with water, and dried to afford 8-methoxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde.

1.4: Henry Reaction

The 8-methoxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde is dissolved in nitromethane. A catalytic amount of a non-nucleophilic base, such as DBU, is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the mixture is acidified with dilute HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated under reduced pressure to yield 5-(1-hydroxy-2-nitroethyl)-8-methoxyquinolin-2(1H)-one.

1.5: Reduction of the Nitro Group

The nitro alcohol intermediate is dissolved in methanol (B129727) or ethanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation (H2 gas, balloon pressure or Parr shaker) at room temperature. After the reaction is complete (monitored by TLC or LC-MS), the catalyst is removed by filtration through Celite, and the solvent is evaporated to give the crude 5-(2-amino-1-hydroxyethyl)-8-methoxyquinolin-2(1H)-one, which can be used in the next step without further purification.

2.1: N-Alkylation of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is dissolved in a mixture of water and methanol. A base such as sodium bicarbonate is added to deprotonate the amine. 4-Methoxybenzyl chloride is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature overnight. After the reaction is complete, the methanol is removed under reduced pressure. The aqueous layer is washed with an organic solvent (e.g., ether) to remove any unreacted benzyl (B1604629) chloride, and then acidified to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield (2S,4R)-4-fluoro-1-(4-methoxybenzyl)pyrrolidine-2-carboxylic acid.

3.1: Final Amide Coupling

To a solution of (2S,4R)-4-fluoro-1-(4-methoxybenzyl)pyrrolidine-2-carboxylic acid in dry DMF are added an amide coupling reagent such as HATU and a hindered base like N,N-diisopropylethylamine (DIPEA). The mixture is stirred for a few minutes to activate the carboxylic acid. A solution of 5-(2-amino-1-hydroxyethyl)-8-methoxyquinolin-2(1H)-one in DMF is then added. The reaction is stirred at room temperature until completion. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica (B1680970) gel to afford the final product, this compound. A variety of amide coupling reagents can be employed for this transformation.[9]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Experimental workflow from starting materials to final QC.

References

- 1. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | 2507-61-1 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. growingscience.com [growingscience.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

(2S,4R)-DS89002333: An In-Depth Technical Guide to its In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay for (2S,4R)-DS89002333, a potent inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). The primary focus of this document is to detail the experimental protocols and present the relevant quantitative data for assessing the inhibitory activity of this compound, particularly in the context of the DNAJB1-PRKACA fusion protein, a key driver in Fibrolamellar Hepatocellular Carcinoma (FL-HCC).

Introduction

This compound has emerged as a highly potent and selective inhibitor of PRKACA.[1] Its therapeutic potential is being actively explored for FL-HCC, a rare liver cancer characterized by a specific chromosomal deletion that results in the fusion of the DNAJB1 and PRKACA genes.[2][3] The resulting chimeric protein, DNAJB1-PRKACA, exhibits constitutive kinase activity, driving oncogenic signaling pathways.[2][3] Understanding the in vitro inhibitory profile of this compound against this fusion protein is crucial for its development as a targeted therapy.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

| Parameter | Value | Kinase Target | Assay Type | Reference |

| IC50 | 0.3 nM | PRKACA | Biochemical Kinase Assay | [4] |

| IC50 | 50 nM | Intracellular PRKACA | CREB Phosphorylation Assay (NIH/3T3 cells) | [4] |

Table 1: In Vitro Inhibitory Activity of this compound

Experimental Protocols

This section details the methodologies for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against the DNAJB1-PRKACA fusion kinase. This protocol is adapted from established methods for assaying PKA activity.[5]

Biochemical In Vitro Kinase Assay for DNAJB1-PRKACA

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the DNAJB1-PRKACA fusion protein.

Materials:

-

Recombinant human DNAJB1-PRKACA fusion protein

-

This compound

-

Biotinylated CREB peptide substrate (KRREILSRRPSYR)[5]

-

Adenosine 5'-triphosphate (ATP)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Kinase Reaction Mixture: In a 384-well plate, add the following components in order:

-

Kinase buffer

-

This compound solution at various concentrations

-

Recombinant DNAJB1-PRKACA fusion protein (final concentration to be optimized, e.g., 1-5 nM)

-

Biotinylated CREB peptide substrate (final concentration to be optimized, e.g., 1-5 µM)

-

-

Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration that is approximately the Km for the DNAJB1-PRKACA fusion protein (if known) or a standard concentration (e.g., 10 µM).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

-

Detection: Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The data is then normalized to controls (0% inhibition with DMSO alone and 100% inhibition with a known potent inhibitor or no enzyme). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the DNAJB1-PRKACA signaling pathway and the experimental workflow for the in vitro kinase assay.

Caption: DNAJB1-PRKACA Signaling Pathway in FL-HCC.

Caption: In Vitro Kinase Assay Experimental Workflow.

References

- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fibrofoundation.org [fibrofoundation.org]

- 3. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of (2S,4R)-DS89002333: A Potent and Orally Active PRKACA Inhibitor for Fibrolamellar Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and preclinical evaluation of (2S,4R)-DS89002333, a novel and potent inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). This document summarizes the key quantitative data, outlines the experimental methodologies employed in its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults.[1] A hallmark of FL-HCC is the presence of a somatic gene fusion, DNAJB1-PRKACA, which results in the constitutive activation of the PRKACA kinase.[1] This aberrant kinase activity is a key driver of tumorigenesis in FL-HCC, making PRKACA an attractive therapeutic target.[1] In response to this unmet medical need, this compound has been identified as a potent, orally active small molecule inhibitor of PRKACA, demonstrating significant anti-tumor activity in preclinical models of FL-HCC.[1][2]

Quantitative Data Summary

The preclinical data for this compound are summarized in the tables below, highlighting its potency and efficacy.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | PRKACA | IC50 | 0.3 nM | [2][3] |

| Cellular Assay | NIH/3T3 cells | IC50 (CREB Phosphorylation) | 50 nM | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Schedule | Outcome | Reference |

| NIH/3T3-fusion allograft | 12.5 and 50 mg/kg, p.o., twice daily for 5 days | Demonstrated anti-tumor activity. | [2] |

| FL-HCC Patient-Derived Xenograft (PDX) | 3 and 30 mg/kg, p.o., twice daily for 22 days | Showed significant anti-tumor activity. | [2] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of PRKACA. In the context of FL-HCC, the DNAJB1-PRKACA fusion protein leads to uncontrolled downstream signaling. By inhibiting PRKACA, this compound blocks the phosphorylation of downstream substrates, such as CREB, thereby mitigating the oncogenic signaling cascade.

Figure 1: Simplified signaling pathway in FL-HCC and the mechanism of action of this compound.

Experimental Protocols

While the full detailed protocols from the primary literature are not publicly available, this section outlines the general methodologies typically employed for the characterization of a novel kinase inhibitor like this compound.

PRKACA Enzymatic Assay

A biochemical assay is used to determine the direct inhibitory effect of the compound on the PRKACA enzyme.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against PRKACA.

General Procedure:

-

Recombinant human PRKACA enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer system.

-

A serial dilution of this compound is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (32P-ATP or 33P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™).

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for CREB Phosphorylation

This assay assesses the ability of the compound to inhibit the PRKACA pathway within a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of downstream PRKACA signaling, measured by the phosphorylation of CREB.

General Procedure:

-

A suitable cell line, such as NIH/3T3, is cultured in multi-well plates.

-

The cells are treated with various concentrations of this compound for a short period (e.g., 30 minutes).[2]

-

The PRKACA pathway is then stimulated using an agent like forskolin (B1673556) or a cell-permeable cAMP analog to induce CREB phosphorylation.

-

Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of phosphorylated CREB (pCREB) and total CREB are measured using techniques such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

-

The ratio of pCREB to total CREB is calculated for each inhibitor concentration, and the IC50 value is determined.

Figure 2: General experimental workflow for the cellular CREB phosphorylation assay.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound is evaluated in mouse models bearing human tumors.

Objective: To assess the in vivo anti-tumor efficacy of orally administered this compound.

General Procedure for a Patient-Derived Xenograft (PDX) Model:

-

Tumor fragments from an FL-HCC patient are surgically implanted into immunocompromised mice (e.g., NOD SCID).

-

Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at specified doses and schedules (e.g., 3 and 30 mg/kg, twice daily for 22 days).[2]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic marker analysis).

-

The anti-tumor efficacy is typically expressed as tumor growth inhibition (TGI).

Conclusion

This compound is a highly potent and orally active inhibitor of PRKACA that has demonstrated promising preclinical anti-tumor activity in models of fibrolamellar hepatocellular carcinoma. Its ability to effectively inhibit the constitutively active DNAJB1-PRKACA fusion protein provides a strong rationale for its further development as a targeted therapy for this rare and aggressive cancer. Further studies are warranted to fully elucidate its pharmacokinetic and safety profile in preparation for clinical evaluation.

References

The Potent and Selective PRKACA Inhibitor (2S,4R)-DS89002333: A Technical Overview

(2S,4R)-DS89002333 is an orally active and potent small molecule inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA). It has demonstrated significant anti-tumor activity in preclinical models of Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare liver cancer predominantly affecting adolescents and young adults. This technical guide provides a comprehensive overview of the target specificity, selectivity, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Note on Data Availability: While this document summarizes the currently available public information on this compound, a comprehensive kinase selectivity panel and detailed, specific experimental protocols from the primary manufacturer have not been made publicly available. The experimental protocols detailed herein are representative methodologies based on standard practices in the field.

Target Specificity and Potency

This compound is a highly potent inhibitor of PRKACA, the catalytic subunit of Protein Kinase A. In biochemical assays, it exhibits sub-nanomolar potency against its primary target.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | PRKACA | 0.3 | Biochemical |

In cellular assays, this compound effectively inhibits the downstream signaling of PRKACA, as demonstrated by the dose-dependent reduction of cAMP response element-binding protein (CREB) phosphorylation.

| Compound | Cell Line | Endpoint | IC50 (nM) |

| This compound | NIH/3T3 | CREB Phosphorylation | 50 |

Mechanism of Action in Fibrolamellar Hepatocellular Carcinoma

FL-HCC is characterized in over 80% of cases by a somatic deletion that results in the fusion of the DNAJB1 and PRKACA genes. The resulting DNAJB1-PRKACA fusion protein exhibits constitutive kinase activity, driving oncogenic signaling.

This compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of the PRKACA moiety of this fusion protein. This inhibition leads to the reactivation of Salt-Inducible Kinases (SIKs), which are substrates of PRKACA. Active SIKs then phosphorylate and inactivate the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator 2). The inactivation of CRTC2 prevents its interaction with CREB and the histone acetyltransferase p300, leading to the downregulation of genes essential for tumor growth.

Experimental Protocols

The following are representative protocols for key experiments in the evaluation of PRKACA inhibitors.

In Vitro PRKACA Inhibition Assay

This assay quantifies the enzymatic activity of PRKACA in the presence of an inhibitor.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Dilute recombinant human PRKACA enzyme in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., Kemptide) and ATP in kinase buffer.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 384-well plate, add the PRKACA enzyme and the serially diluted inhibitor.

-

Incubate for a predefined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay).

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Cellular CREB Phosphorylation Assay (Western Blot)

This assay measures the ability of the inhibitor to block PRKACA activity within a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Plate NIH/3T3 cells in a multi-well plate and grow to 70-80% confluency.

-

Starve the cells in a low-serum medium for several hours.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Stimulate the cells with a PKA activator (e.g., forskolin) to induce CREB phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total CREB as a loading control.

-

-

Analysis:

-

Quantify the band intensities using densitometry.

-

Normalize the phosphorylated CREB signal to the total CREB signal.

-

Calculate the IC50 value for the inhibition of CREB phosphorylation.

-

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

-

Cell Implantation:

-

Establish a patient-derived xenograft (PDX) model of FL-HCC or use a cell line expressing the DNAJB1-PRKACA fusion.

-

Subcutaneously implant tumor fragments or cells into immunocompromised mice (e.g., NOD-SCID).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a specified volume, randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally at various doses and schedules.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry or western blot).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Evaluate the statistical significance of the anti-tumor effect.

-

Summary and Future Directions

This compound is a promising therapeutic agent for the treatment of FL-HCC due to its high potency against the key oncogenic driver, the DNAJB1-PRKACA fusion protein. Its mechanism of action, involving the restoration of SIK activity and subsequent suppression of CRTC2-mediated transcription, provides a strong rationale for its clinical development. Further studies are warranted to fully characterize its kinase selectivity profile, pharmacokinetic and pharmacodynamic properties, and long-term safety in preclinical models to support its translation to clinical trials for patients with this rare and aggressive cancer.

The Pharmacokinetic Profile of (2S,4R)-DS89002333: A Novel PRKACA Inhibitor for Fibrolamellar Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available information regarding the novel protein kinase A catalytic subunit alpha (PRKACA) inhibitor, (2S,4R)-DS89002333. As of this writing, detailed quantitative pharmacokinetic data and specific experimental protocols for this compound have not been disclosed in the public domain. Therefore, this guide synthesizes the existing knowledge on its mechanism of action and preclinical activity, supplemented with general principles of pharmacokinetic evaluation for kinase inhibitors.

Introduction

This compound is a novel and potent small molecule inhibitor of PRKACA.[1] It is under investigation as a potential therapeutic agent for fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer that predominantly affects adolescents and young adults.[1] A key molecular characteristic of FL-HCC is the presence of a specific gene fusion, DNAJB1-PRKACA, which results in the constitutive activation of PRKACA, a driver of oncogenesis in this disease.[1][2] this compound has demonstrated significant anti-tumor activity in preclinical models of FL-HCC, highlighting its potential as a targeted therapy.[1]

Mechanism of Action

The primary molecular target of this compound is the catalytic subunit alpha of protein kinase A (PRKACA). In FL-HCC, the DNAJB1-PRKACA fusion protein leads to uncontrolled kinase activity. This compound directly inhibits this aberrant kinase activity, thereby blocking downstream signaling pathways essential for tumor cell growth and survival.[1]

Caption: Mechanism of action of this compound in FL-HCC.

Preclinical Efficacy

In vitro and in vivo preclinical studies have provided the foundational evidence for the therapeutic potential of this compound.

In Vitro Studies

This compound has demonstrated potent inhibitory activity against PRKACA and has been shown to inhibit the growth of cell lines dependent on the DNAJB1-PRKACA fusion protein.[1]

In Vivo Studies

The anti-tumor effects of this compound have been confirmed in a patient-derived xenograft (PDX) model of FL-HCC that expresses the DNAJB1-PRKACA fusion gene.[1] These studies are crucial for establishing a preliminary understanding of the compound's efficacy and safety profile in a biological system.

Pharmacokinetics: A General Overview for Kinase Inhibitors

While specific pharmacokinetic data for this compound is not yet available, the following sections describe the typical parameters and experimental protocols used to characterize the pharmacokinetic profile of small molecule kinase inhibitors.

Key Pharmacokinetic Parameters

The preclinical and clinical development of a kinase inhibitor involves the characterization of several key pharmacokinetic parameters, which are summarized in the table below.

| Parameter | Description |

| Absorption | |

| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Tmax (h) | The time to reach the maximum plasma concentration after drug administration. |

| Cmax (ng/mL) | The maximum plasma concentration of the drug. |

| Distribution | |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Protein Binding (%) | The extent to which a drug binds to plasma proteins, which can affect its distribution and clearance. |

| Metabolism | |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |

| Major Metabolites | The primary products of the drug's metabolism, which may or may not be active. |

| Excretion | |

| Routes of Excretion | The primary pathways by which the drug and its metabolites are eliminated from the body (e.g., renal, fecal). |

Experimental Protocols for Pharmacokinetic Studies

The following outlines the standard experimental methodologies employed in the preclinical pharmacokinetic evaluation of a novel compound like this compound.

Caption: General workflow for preclinical pharmacokinetic evaluation.

4.2.1. In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Assays

-

Metabolic Stability: The stability of the compound is assessed by incubating it with liver microsomes or hepatocytes from various species, including humans. This provides an early indication of its metabolic clearance.

-

Permeability: Assays using cell lines like Caco-2 are employed to predict the intestinal absorption of orally administered drugs.

-

Plasma Protein Binding: The extent of binding to plasma proteins is determined using techniques such as equilibrium dialysis or ultrafiltration. This is crucial as only the unbound fraction of a drug is generally considered pharmacologically active.

4.2.2. In Vivo Pharmacokinetic Studies in Animal Models

-

Dosing and Sampling: The compound is administered to animal models (e.g., mice, rats, dogs) via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points post-administration.

-

Bioanalysis: The concentration of the drug in plasma or serum is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.

Future Directions

The promising preclinical activity of this compound warrants further investigation. The next critical steps in its development will involve comprehensive preclinical toxicology studies and, subsequently, Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in humans. As more data becomes publicly available, a more detailed and specific understanding of the pharmacokinetics of this compound will emerge, which will be essential for its potential translation into a clinical therapy for FL-HCC.

References

A Technical Deep Dive into (2S,4R)-DS89002333: A Potent PRKACA Inhibitor Targeting the DNAJB1-PRKACA Fusion Protein in Fibrolamellar Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrolamellar carcinoma (FLC) is a rare and aggressive liver cancer predominantly affecting adolescents and young adults. The hallmark of FLC is a specific chromosomal deletion leading to the expression of a DNAJB1-PRKACA fusion protein. The constitutive kinase activity of the PRKACA (Protein Kinase A catalytic subunit alpha) moiety of this fusion protein is the primary driver of oncogenesis in FLC. This technical guide provides an in-depth overview of (2S,4R)-DS89002333, a novel, potent, and orally active inhibitor of PRKACA, and its role as a potential therapeutic agent against the DNAJB1-PRKACA fusion protein. We will delve into the mechanism of action of the fusion protein, the pharmacological profile of this compound, and detailed experimental protocols for key assays used in its evaluation.

The DNAJB1-PRKACA Fusion Protein: The Oncogenic Driver in Fibrolamellar Carcinoma

The DNAJB1-PRKACA fusion protein is the product of a ~400 kb deletion on chromosome 19, which joins the first exon of DNAJB1 to the remaining exons of PRKACA. This fusion results in a constitutively active PRKACA kinase. The DNAJB1 component is thought to dimerize, leading to the activation of the fused PRKACA kinase domain, independent of the usual regulation by cyclic AMP (cAMP).

Signaling Pathway

The constitutively active DNAJB1-PRKACA kinase triggers a signaling cascade that promotes cell proliferation and survival. A key mechanism involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator 2). In the nucleus, CRTC2, along with the co-activator p300, activates the transcription of genes that drive tumor growth.

This compound: A Potent and Selective PRKACA Inhibitor

This compound is a novel small molecule inhibitor designed to target the kinase activity of PRKACA. Its potent and selective inhibition of the DNAJB1-PRKACA fusion protein makes it a promising therapeutic candidate for FLC.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay System |

| IC50 (PRKACA) | 0.3 nM | Biochemical Kinase Assay |

| Cellular IC50 | 50 nM | CREB Phosphorylation in NIH/3T3 cells |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| NIH/3T3-fusion allograft | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Dose-dependent anti-tumor activity | [1] |

| FLC PDX xenograft | 3, 30 mg/kg, p.o., twice daily for 22 days | Significant anti-tumor activity | [1] |

| FLC PDX xenograft | Not specified | 54% (Day 34) | [2] |

Note: More detailed pharmacokinetic and kinase selectivity data are not yet publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and the DNAJB1-PRKACA fusion protein.

PRKACA Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human PRKACA enzyme

-

Kemptide (LRRASLG) as a substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of the compound dilution.

-

Add 2.5 µL of a solution containing PRKACA enzyme and Kemptide substrate in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for PRKACA.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the substrate for luciferase.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

Read the luminescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

FLC cell line (e.g., patient-derived or engineered to express DNAJB1-PRKACA)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear plates

-

Microplate reader

Protocol:

-

Seed FLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare a serial dilution of this compound in culture medium and add 100 µL to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Studies

PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse, providing a more clinically relevant model for drug testing.

Materials:

-

Fresh FLC tumor tissue from a patient (obtained with informed consent)

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice)

-

Surgical instruments

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Protocol:

-

Under sterile conditions, mince the fresh FLC tumor tissue into small fragments (2-3 mm³).

-

Anesthetize an immunodeficient mouse and make a small incision in the flank.

-

Implant a tumor fragment subcutaneously.

-

Suture the incision and monitor the mouse for tumor growth.

-

Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.

-

The harvested tumor can be passaged into a larger cohort of mice for efficacy studies.

-

When the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the desired dose and schedule.

-

Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.

-

Continue treatment for the duration of the study (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice, and harvest the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.

Conclusion

The DNAJB1-PRKACA fusion protein represents a key therapeutic target in fibrolamellar carcinoma. This compound has emerged as a potent and selective inhibitor of PRKACA with promising preclinical activity against FLC models. The data presented in this technical guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug developers working to advance novel therapies for this devastating disease. Further investigation into the pharmacokinetics, long-term efficacy, and safety profile of this compound is warranted to support its clinical development for the treatment of patients with fibrolamellar carcinoma.

References

An In-depth Technical Guide on the Cellular Activity of (2S,4R)-DS89002333

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-DS89002333 is a potent and novel inhibitor of the cAMP-activated catalytic subunit alpha of Protein Kinase A (PRKACA). It has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer often characterized by the DNAJB1-PRKACA fusion gene.[1] The oncogenic activity of this fusion protein is dependent on the kinase activity of PRKACA, making it a key therapeutic target.[1] This technical guide provides a comprehensive overview of the available data on the cellular activity of this compound and offers generalized protocols for its further investigation.

Disclaimer: Publicly available information regarding the specific cellular uptake and distribution of this compound is limited. The experimental protocols provided herein are generalized methodologies for characterizing small molecule kinase inhibitors and should be adapted and optimized for specific experimental conditions.

Quantitative Data Summary

While specific data on cellular uptake and tissue distribution for this compound are not available, the following tables summarize its known in vitro and in vivo activities.

| Parameter | Value | Cell Line/Model | Notes |

| PRKACA Inhibition (IC50) | 0.3 nM | Biochemical Assay | Demonstrates potent enzymatic inhibition. |

| CREB Phosphorylation Inhibition (IC50) | 50 nM | NIH/3T3 cells | Indicates intracellular target engagement. |

Table 1: In Vitro Activity of this compound

| Animal Model | Dosage and Administration | Treatment Duration | Observed Effect |

| NIH/3T3-fusion allograft (Female nude mice) | 12.5, 50 mg/kg; p.o.; twice daily | 5 days | Exhibited anti-tumor activity without body weight loss. |

| FL-HCC PDX xenograft (Female NOD SCID mice) | 3, 30 mg/kg; p.o.; twice daily | 22 days | Showed significant anti-tumor activity. |

Table 2: In Vivo Efficacy of this compound

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the catalytic activity of PRKACA. In cells with the DNAJB1-PRKACA fusion, the inhibitor blocks the downstream phosphorylation of target proteins, such as CREB, which are involved in cell growth and proliferation.

References

Methodological & Application

Application Notes and Protocols for (2S,4R)-DS89002333 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-DS89002333 is a potent and orally active inhibitor of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA).[1] With an IC50 of 0.3 nM, this small molecule has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC).[1][2] FL-HCC is a rare and aggressive liver cancer characterized by the presence of a specific gene fusion, DNAJB1-PRKACA, which leads to aberrant kinase activity.[2][3] this compound targets this constitutively active fusion protein, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[1][2]

These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its biological effects and mechanism of action. The protocols are intended to serve as a guide for researchers and may require optimization for specific cell lines and experimental conditions.

Mechanism of Action

The DNAJB1-PRKACA fusion protein is a key driver in FL-HCC.[3] The fusion results in a constitutively active PRKACA, which phosphorylates downstream targets, including CREB (cAMP response element-binding protein), leading to uncontrolled cell proliferation and survival. This compound acts by directly inhibiting the kinase activity of PRKACA.[1]

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Comments |

| IC50 (PRKACA inhibition) | 0.3 nM | N/A | Biochemical assay.[1] |

| Effective Concentration | 0.001 - 10 µM | NIH/3T3 | Inhibition of CREB phosphorylation.[1] |

Note: IC50 values and effective concentrations can vary depending on the cell line and assay conditions.

Experimental Protocols

Cell Culture of FL-HCC Models

The study of this compound is most relevant in cell models that express the DNAJB1-PRKACA fusion protein. The establishment of stable FL-HCC cell lines has been challenging.[4] Researchers may need to use patient-derived xenograft (PDX) models, organoids, or genetically engineered cell lines.[4][5][6] It is crucial to confirm the expression of the fusion protein in the chosen cell model.

General Culture Conditions (to be optimized for the specific cell model):

-

Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency.

Preparation of this compound Stock Solution

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.

-

Reconstitution: Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent toxicity.[7]

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

96-well cell culture plates

-

FL-HCC cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7] Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis of PRKACA Signaling

This protocol is for assessing the inhibition of PRKACA signaling by measuring the phosphorylation of its downstream target, CREB.

Materials:

-

6-well cell culture plates

-

FL-HCC cells

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-CREB, anti-total-CREB, anti-beta-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes to 24 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using software like ImageJ.[9] Normalize the phospho-CREB signal to total CREB and the loading control (beta-actin).

Figure 3: Western blot experimental workflow.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| High Cytotoxicity in Control | DMSO concentration too high | Ensure final DMSO concentration is <0.5%.[7] |

| No Effect on Cell Viability | Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment. |

| Weak Western Blot Signal | Low protein load or inefficient antibody | Load at least 20-30 µg of protein. Use a validated antibody. |

| High Background in Western Blot | Insufficient blocking or washing | Increase blocking time or change blocking agent. Increase wash duration. |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A framework for fibrolamellar carcinoma research and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Human liver organoids for disease modeling of fibrolamellar carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. yorku.ca [yorku.ca]

Application Notes and Protocols for the Use of (2S,4R)-DS89002333 in Fibrolamellar Hepatocellular Carcinoma (FL-HCC) Xenograft Models

For Research Use Only

Introduction

Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults, often in the absence of underlying liver disease.[1] A defining molecular characteristic of FL-HCC is a ~400-kb deletion on chromosome 19, which results in a fusion of the DnaJ heat shock protein family member B1 (DNAJB1) gene and the protein kinase cAMP-activated catalytic subunit alpha (PRKACA) gene.[2][3] This DNAJB1-PRKACA fusion gene produces a chimeric protein with constitutively active PRKACA kinase activity, which is considered the primary oncogenic driver in this disease.[1][4]

The compound (2S,4R)-DS89002333 is a novel, potent, and orally active inhibitor of PRKACA.[1] Preclinical studies have demonstrated its anti-tumor activity in FL-HCC models, including patient-derived xenografts (PDX), that express the DNAJB1-PRKACA fusion gene.[1] These application notes provide detailed protocols for researchers utilizing this compound in FL-HCC xenograft models to study its efficacy and mechanism of action.

Signaling Pathway

The DNAJB1-PRKACA fusion protein leads to aberrant activation of the Protein Kinase A (PKA) signaling pathway. This constitutively active kinase phosphorylates downstream targets, driving oncogenesis. One critical function of the fusion protein is the phosphorylation and inactivation of salt-inducible kinases (SIKs).[5][6][7] This inactivation prevents SIKs from phosphorylating and inhibiting CRTC2, a transcriptional co-activator. As a result, CRTC2 translocates to the nucleus, complexes with CREB and the histone acetyltransferase p300, and activates the transcription of genes involved in cell growth and proliferation.[5] this compound directly inhibits the catalytic activity of the PRKACA fusion protein, thereby restoring SIK activity and suppressing the oncogenic transcriptional program.[5]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/Target | Value | Reference |

| IC50 | PRKACA kinase activity | 0.3 nM | [1] |

| IC50 | CREB Phosphorylation (in NIH/3T3 cells) | 50 nM | MedChemExpress |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Dosing Regimen | Duration | Outcome | Reference |

| NIH/3T3-fusion allograft | 12.5, 50 mg/kg, p.o., twice daily | 5 days | Exhibited anti-tumor activity without body weight loss. | MedChemExpress |

| FL-HCC PDX | 3, 30 mg/kg, p.o., twice daily | 22 days | Significant tumor inhibition. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing. | MedChemExpress |

Experimental Protocols

Protocol 1: Establishment of FL-HCC Patient-Derived Xenografts (PDX)

This protocol outlines the procedure for establishing FL-HCC PDX models from fresh tumor tissue obtained from surgical resections.

Materials:

-

Fresh FL-HCC tumor tissue

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice)

-

Sterile Phosphate-Buffered Saline (PBS), ice-cold

-

Sterile surgical instruments

-

Matrigel (optional)

-

Anesthesia (e.g., isoflurane)

-